molecular formula C17H3Cl2F17O3 B14300606 1,3-Benzenedicarbonyl dichloride, 5-[(heptadecafluorononenyl)oxy]- CAS No. 121699-18-1

1,3-Benzenedicarbonyl dichloride, 5-[(heptadecafluorononenyl)oxy]-

Cat. No.: B14300606
CAS No.: 121699-18-1
M. Wt: 649.1 g/mol
InChI Key: RRPVUVFTFFPAND-UHFFFAOYSA-N
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Description

1,3-Benzenedicarbonyl dichloride, 5-[(heptadecafluorononenyl)oxy]- is a specialized chemical compound known for its unique structure and properties It is a derivative of 1,3-benzenedicarbonyl dichloride, with an additional heptadecafluorononenyl group attached via an oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-benzenedicarbonyl dichloride, 5-[(heptadecafluorononenyl)oxy]- typically involves the reaction of 1,3-benzenedicarbonyl dichloride with a heptadecafluorononenyl alcohol in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The reaction conditions often include an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process is optimized to minimize waste and maximize efficiency, often incorporating advanced purification techniques such as distillation or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

1,3-Benzenedicarbonyl dichloride, 5-[(heptadecafluorononenyl)oxy]- undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms in the compound can be replaced by other nucleophiles, such as amines or alcohols, under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.

    Hydrolysis: In the presence of water or aqueous solutions, the compound can hydrolyze to form the corresponding carboxylic acids and alcohols.

Common Reagents and Conditions

Common reagents used in these reactions include strong bases (e.g., sodium hydroxide), reducing agents (e.g., lithium aluminum hydride), and oxidizing agents (e.g., potassium permanganate). Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amide derivatives, while hydrolysis reactions produce carboxylic acids and alcohols.

Scientific Research Applications

1,3-Benzenedicarbonyl dichloride, 5-[(heptadecafluorononenyl)oxy]- has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential use in modifying biomolecules and studying protein-ligand interactions.

    Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism of action of 1,3-benzenedicarbonyl dichloride, 5-[(heptadecafluorononenyl)oxy]- involves its reactivity with various nucleophiles and electrophiles. The compound’s molecular targets and pathways depend on the specific application and the nature of the interacting species. For example, in substitution reactions, the chlorine atoms act as leaving groups, allowing nucleophiles to attack the carbonyl carbon atoms.

Comparison with Similar Compounds

Similar Compounds

    1,3-Benzenedicarbonyl dichloride: The parent compound without the heptadecafluorononenyl group.

    1,3-Benzenedicarbonyl dichloride, 5-[(perfluorooctyl)oxy]-: A similar compound with a perfluorooctyl group instead of a heptadecafluorononenyl group.

Uniqueness

1,3-Benzenedicarbonyl dichloride, 5-[(heptadecafluorononenyl)oxy]- is unique due to the presence of the heptadecafluorononenyl group, which imparts distinct properties such as increased hydrophobicity and chemical stability. This makes it particularly useful in applications requiring materials with high resistance to chemical and thermal degradation.

Properties

CAS No.

121699-18-1

Molecular Formula

C17H3Cl2F17O3

Molecular Weight

649.1 g/mol

IUPAC Name

5-(1,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-heptadecafluoronon-1-enoxy)benzene-1,3-dicarbonyl chloride

InChI

InChI=1S/C17H3Cl2F17O3/c18-8(37)4-1-5(9(19)38)3-6(2-4)39-10(21)7(20)11(22,23)12(24,25)13(26,27)14(28,29)15(30,31)16(32,33)17(34,35)36/h1-3H

InChI Key

RRPVUVFTFFPAND-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1C(=O)Cl)OC(=C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)F)F)C(=O)Cl

Origin of Product

United States

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